molecular formula C16H12BrN B3185729 4-Bromo-6-methyl-2-phenylquinoline CAS No. 1189105-93-8

4-Bromo-6-methyl-2-phenylquinoline

Cat. No.: B3185729
CAS No.: 1189105-93-8
M. Wt: 298.18 g/mol
InChI Key: XFCKJWLBZMKTCM-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-2-phenylquinoline (CAS 1189105-93-8) is a halogenated quinoline derivative with a bromine atom at position 4, a methyl group at position 6, and a phenyl substituent at position 2 of the quinoline scaffold . The bromine atom introduces electronic effects (e.g., electron-withdrawing character) and serves as a handle for further functionalization via cross-coupling reactions. The phenyl and methyl groups contribute steric bulk and modulate solubility, making this compound a versatile intermediate for synthesizing more complex derivatives.

Properties

CAS No.

1189105-93-8

Molecular Formula

C16H12BrN

Molecular Weight

298.18 g/mol

IUPAC Name

4-bromo-6-methyl-2-phenylquinoline

InChI

InChI=1S/C16H12BrN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

XFCKJWLBZMKTCM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Table 1: Synthetic Methods for 4-Bromo-6-methyl-2-phenylquinoline

MethodDescriptionReference
Friedländer SynthesisCondensation of aniline derivatives with carbonyl compounds under acidic conditions.
Pfitzinger ReactionReaction of isatin with ketones in the presence of a base.
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction efficiency and yield.

Biological Applications

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent . Studies indicate that this compound may inhibit histone deacetylases (HDACs), enzymes involved in gene expression regulation, which can lead to apoptosis in cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinoline, including this compound, exhibit significant anticancer properties by inducing cell cycle arrest and promoting apoptosis through HDAC inhibition. This mechanism alters the acetylation status of histone proteins, thereby influencing gene expression related to cell growth and survival.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications beyond oncology, including:

  • Antimicrobial Activity : Research indicates that quinoline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Antiparasitic Properties : Some studies have highlighted the effectiveness of quinoline compounds against protozoan parasites, suggesting potential applications in treating diseases like malaria .

Table 2: Biological Activities of Quinoline Derivatives

Activity TypeCompound ExampleEffectivenessReference
AnticancerThis compoundInduces apoptosis via HDAC inhibition
AntimicrobialVarious quinoline derivativesEffective against bacteria and fungi
AntiparasiticQuinoline-based compoundsEffective against malaria parasites

Industrial Applications

The industrial applications of this compound include its use as a precursor in the synthesis of dyes and pigments. The compound's ability to undergo various chemical reactions allows it to serve as a building block for more complex organic molecules used in materials science.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between 4-bromo-6-methyl-2-phenylquinoline and related compounds:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features
This compound Br (4), CH₃ (6), Ph (2) C₁₆H₁₁BrN 1189105-93-8 Bromine for cross-coupling; phenyl enhances lipophilicity
6-Bromo-4-methylquinoline Br (6), CH₃ (4) C₁₀H₈BrN 41037-28-9 Simpler structure; lacks phenyl, limiting steric hindrance
6-Bromo-2-ferrocenylquinoline Br (6), ferrocenyl (2) C₁₉H₁₅BrNFe N/A Ferrocenyl group introduces redox activity; potential for catalysis
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), NH-(3-CF₂CH₃Ph) (4) C₁₇H₁₂BrF₂N₂ N/A Amino group enables hydrogen bonding; difluoromethyl enhances bioavailability
6-Bromo-4-hydroxy-2-methylquinoline Br (6), OH (4), CH₃ (2) C₁₀H₈BrNO N/A Hydroxy group increases polarity; potential for metal coordination
6-Bromo-4-chloro-2-methylquinoline Br (6), Cl (4), CH₃ (2) C₁₀H₇BrClN 53364-85-5 Chloro substituent enhances electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity: The phenyl group in this compound increases lipophilicity compared to 6-bromo-4-methylquinoline, which lacks aromatic substituents .
  • Polarity: Derivatives with hydroxy (e.g., 6-bromo-4-hydroxy-2-methylquinoline) or carboxylic acid groups (e.g., 4-bromoquinoline-6-carboxylic acid, CAS 219763-87-8) exhibit higher polarity, impacting solubility in aqueous media .

Q & A

Q. What are the established synthetic methodologies for 4-Bromo-6-methyl-2-phenylquinoline, and how do substitution patterns influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 6-bromo-2-phenylquinoline derivatives with methyl boronic acids can introduce the methyl group at the 6-position. Optimization of ligands (e.g., dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) and bases (e.g., K₃PO₄ in 1,4-dioxane) is critical for achieving high yields . Substituent effects, such as electron-withdrawing bromo groups, can enhance reactivity by stabilizing transition states during coupling .

Q. How can crystallographic techniques be employed to resolve the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard for structural refinement. Key steps include:
  • Data collection with a high-resolution detector.
  • Space group determination via SHELXT .
  • Refinement of thermal displacement parameters and hydrogen atom positions using SHELXL .
    Visualization tools like ORTEP-3 or WinGX aid in interpreting anisotropic displacement ellipsoids .

Q. What spectroscopic methods are most effective for characterizing substituent effects in quinoline derivatives?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify substituent-induced chemical shift changes (e.g., deshielding of protons near bromine).
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies electronic effects of bromine and methyl groups on the quinoline core .
  • UV-Vis/IR : Correlates substituent electronic properties (e.g., bromine’s inductive effect) with absorption bands .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(II) precursors (e.g., PdCl₂(dcpf)) with varying ligands to improve oxidative addition .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of brominated intermediates.
  • Additive Use : Silver salts (Ag₂O) can scavenge halides, mitigating catalyst poisoning .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., MIC values for antimicrobial studies) and controls (e.g., ciprofloxacin as a positive control) .
  • Substituent-Specific Analysis : Compare bioactivity of bromo vs. chloro analogs (e.g., 6-bromo vs. 6-chloro derivatives) to isolate electronic vs. steric effects .
  • Statistical Validation : Use multivariate regression to correlate structural descriptors (e.g., LogP, H-bond donors) with activity .

Q. How can computational modeling complement experimental studies on this compound?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to rationalize antimicrobial mechanisms .
  • Docking Studies : Use crystal structures (PDB IDs) to validate binding modes of brominated quinolines .

Q. What are the challenges in synthesizing sterically hindered derivatives of this compound?

  • Methodological Answer :
  • Steric Crowding : Use bulky ligands (e.g., XPhos) to prevent undesired β-hydride elimination in coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .
  • Protecting Groups : Temporarily mask reactive sites (e.g., NH groups) to direct regioselectivity .

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